2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride
Description
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is an organic compound with the molecular formula C7H6F3NS·HCl. It is a derivative of benzenethiol, featuring an amino group and a trifluoromethyl group attached to the benzene ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
4274-38-8 |
|---|---|
Molecular Formula |
C7H7ClF3NS |
Molecular Weight |
229.65 g/mol |
IUPAC Name |
2-amino-4-(trifluoromethyl)benzenethiol;hydron;chloride |
InChI |
InChI=1S/C7H6F3NS.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H |
InChI Key |
FIAGYDIJZOWVAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)S.Cl |
Canonical SMILES |
[H+].C1=CC(=C(C=C1C(F)(F)F)N)S.[Cl-] |
Other CAS No. |
4274-38-8 |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-Amino-4-(trifluoromethyl)benzenethiol with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of intermediates and catalysts to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, amines.
Substitution: Various substituted benzenethiol derivatives.
Scientific Research Applications
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-Amino-4-chlorobenzenethiol
- 2-Amino-4-methylbenzenethiol
- 2-Amino-4-nitrobenzenethiol
Comparison:
2-Amino-4-chlorobenzenethiol: Similar structure but with a chlorine atom instead of a trifluoromethyl group. It has different reactivity and biological properties.
2-Amino-4-methylbenzenethiol: Contains a methyl group, leading to variations in chemical behavior and applications.
2-Amino-4-nitrobenzenethiol: The nitro group significantly alters its electronic properties and reactivity compared to the trifluoromethyl group.
2-Amino-4-(trifluoromethyl)benzenethiol hydrochloride stands out due to the unique electronic effects of the trifluoromethyl group, which can enhance its stability and reactivity in various chemical reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
